Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of 3-Ethynyl-1,1-difluorocyclobutane
For Researchers, Scientists, and Drug Development Professionals
The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties—high electronegativity and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, offering a powerful tool to overcome common challenges in drug development.[1][2] The cyclobutane ring, a "three-dimensional" fragment, provides a rigid, sp³-rich core that can improve solubility and provide novel exit vectors for molecular elaboration compared to traditional flat, aromatic systems.[3]
3-Ethynyl-1,1-difluorocyclobutane emerges as a building block of significant interest at the intersection of these two design principles. It combines the conformational rigidity of the cyclobutane ring, the metabolic stability conferred by gem-difluorination, and the synthetic versatility of a terminal alkyne. This guide provides a detailed examination of its core physicochemical properties, offering both known data and expert insights into its behavior, alongside validated protocols for its experimental characterization.
Core Physicochemical Properties
A summary of the known and predicted physicochemical properties of 3-Ethynyl-1,1-difluorocyclobutane is presented below. As a specialized chemical building block, extensive experimental data is not publicly cataloged; therefore, predicted values and expert analysis based on its structure are included to guide researchers.
| Property | Value / Analysis | Source |
| CAS Number | 1698054-36-2 | |
| Molecular Formula | C₆H₆F₂ | [4] |
| Molecular Weight | 116.11 g/mol | |
| Predicted XlogP | 1.8 | [4] |
| Boiling Point | Not experimentally determined. Expected to be a low-boiling liquid at standard pressure due to its low molecular weight and compact structure. | N/A |
| Aqueous Solubility | Not experimentally determined. The positive XlogP suggests moderate to low aqueous solubility. The fluorine atoms can increase lipophilicity, while the polarizable alkyne may offer a slight counter-balance.[1] | N/A |
| pKa | Not applicable. The molecule lacks readily ionizable functional groups. The terminal alkyne proton is very weakly acidic (pKa ~25) and will not ionize under physiological conditions. | N/A |
Visualization of Core Molecular Structure
A clear understanding of the molecule's topology is essential for interpreting its properties and planning its use in synthesis.
Caption: 2D structure of 3-Ethynyl-1,1-difluorocyclobutane.
In-Depth Analysis of Key Physicochemical Parameters
Lipophilicity (logP)
Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] The partition coefficient, P, is the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase, with logP being its logarithmic form.[6][7]
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Structural Contribution: The predicted XlogP of 1.8 for 3-Ethynyl-1,1-difluorocyclobutane indicates a moderate degree of lipophilicity.[4] This value arises from a balance of its components: the hydrocarbon cyclobutane framework is inherently lipophilic, and the two fluorine atoms significantly increase this property, a common effect leveraged in drug design to enhance membrane permeability.[1] The terminal alkyne is a relatively non-polar group, contributing further to the overall lipophilic character.
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Implications for Drug Design: A logP in this range is often considered favorable for oral drug candidates, as it suggests a sufficient degree of lipophilicity to cross biological membranes without being so high as to cause solubility issues or non-specific binding. This molecule serves as an excellent starting point for building more complex structures where this lipophilicity can be balanced by adding more polar functional groups.
Aqueous Solubility
Aqueous solubility is fundamental to drug efficacy, particularly for oral and intravenous administration.[8] Low solubility can lead to poor absorption and bioavailability, making it a critical parameter to assess early in the discovery process.[9]
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Structural Analysis: While no experimental data is available, the molecular structure allows for an expert assessment. The molecule is uncharged and lacks hydrogen bond donors or strong acceptors (other than the C-F bonds, which are poor acceptors). Its moderate lipophilicity (XlogP = 1.8) strongly suggests that it will have limited aqueous solubility.[4]
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Experimental Context: For drug discovery programs, this molecule would likely be classified as having "low-to-moderate" solubility. This necessitates careful formulation for in vitro assays, often requiring initial dissolution in an organic solvent like DMSO before dilution in aqueous buffers.[8][10]
Experimental Protocols for Characterization
To provide actionable guidance for researchers, this section details standardized, validated methods for determining the critical physicochemical properties of 3-Ethynyl-1,1-difluorocyclobutane.
Protocol 1: Determination of logP by HPLC
High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable alternative to the traditional "shake-flask" method for determining logP, especially for compound libraries.[6] The method is based on the correlation between a compound's retention time on a reverse-phase column and its known logP value.
Principle: The compound is eluted from a non-polar stationary phase (e.g., C18) with a polar mobile phase. Lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times. A calibration curve is generated using standards with known logP values to calculate the logP of the test compound.
Step-by-Step Methodology:
-
Preparation of Standards: Prepare 1 mg/mL stock solutions of a series of standard compounds with known logP values (e.g., Acetone, Toluene, Naphthalene) in Acetonitrile.
-
Preparation of Test Compound: Prepare a 1 mg/mL stock solution of 3-Ethynyl-1,1-difluorocyclobutane in Acetonitrile.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm, given the lack of a strong chromophore).
-
Injection Volume: 10 µL.
-
-
Calibration Curve Generation: Inject each standard and record its retention time (t_R). Plot logP versus log(k), where k = (t_R - t₀) / t₀ (t₀ is the column dead time).
-
Sample Analysis: Inject the 3-Ethynyl-1,1-difluorocyclobutane solution and record its retention time.
-
Calculation: Use the retention time to calculate its log(k) and determine the logP value from the linear regression equation of the calibration curve.
Workflow Visualization:
Caption: Workflow for logP determination via HPLC.
Protocol 2: Determination of Kinetic Aqueous Solubility
For early-stage drug discovery, kinetic solubility provides a high-throughput assessment of a compound's ability to remain in solution after being introduced from a DMSO stock into an aqueous buffer.[8][11] It is a crucial measurement to avoid unreliable results in biological assays.[8]
Principle: A concentrated DMSO stock of the compound is diluted into an aqueous buffer. If the compound's solubility limit is exceeded, it will precipitate. The amount of precipitation is measured by turbidimetry (light scattering).[9][11]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Ethynyl-1,1-difluorocyclobutane in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Addition to Buffer: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well analysis plate pre-filled with a larger volume (e.g., 198 µL) of aqueous phosphate-buffered saline (PBS, pH 7.4). This creates a 1:100 dilution.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.
-
Measurement: Read the plate on a nephelometer or a UV plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) to measure the turbidity in each well.[9][11]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control wells.
Conclusion
3-Ethynyl-1,1-difluorocyclobutane is a valuable building block that strategically combines the desirable features of sp³-rich scaffolds and fluorine substitution. Its moderate lipophilicity and rigid framework make it an attractive starting point for the synthesis of novel therapeutic candidates. While comprehensive experimental data is sparse, its properties can be reliably predicted based on its structure and further confirmed using the standardized, high-throughput protocols detailed in this guide. A thorough understanding and characterization of these fundamental physicochemical properties are essential for any successful drug discovery program utilizing this promising chemical entity.
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LogP—Making Sense of the Value. ACD/Labs. [Link]
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Mannhold, R., & van de Waterbeemd, H. (2001). Substructure and whole molecule approaches for calculating log P. Journal of Computer-Aided Molecular Design, 15(4), 337-354. [Link]
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Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(10), 4487-4489. [Link]
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Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Why Fluorine Matters: Leveraging 3,3-Difluorocyclobutane-1-carboxylic Acid in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. [Link]
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3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. [Link]
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